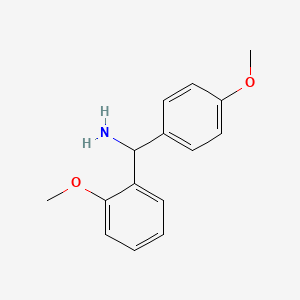

(2-Methoxyphenyl)(4-methoxyphenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl)-(4-methoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2/h3-10,15H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEPNAXCRDJMES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Methoxyphenyl 4 Methoxyphenyl Methanamine

Established Synthetic Pathways to (2-Methoxyphenyl)(4-methoxyphenyl)methanamine

Traditional synthetic strategies for diarylmethylamines often rely on well-established, multi-step reaction sequences. These pathways, while generally reliable, may involve stoichiometric reagents and intermediate isolation steps.

Reductive amination is a highly versatile and widely used method for the formation of amines from carbonyl compounds. wikipedia.org This one-pot procedure typically involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org

For the synthesis of this compound, the precursor ketone, (2-methoxyphenyl)(4-methoxyphenyl)methanone, is required. This ketone can be synthesized via several methods, including the palladium-catalyzed reaction of an arylboronic acid with a nitrile.

The subsequent reductive amination of (2-methoxyphenyl)(4-methoxyphenyl)methanone would proceed by its reaction with an ammonia (B1221849) source, followed by reduction. A variety of reducing agents can be employed for this transformation, each with specific advantages regarding reactivity, selectivity, and mildness of reaction conditions. organic-chemistry.orgmasterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective as they are selective for the iminium ion in the presence of the starting ketone. masterorganicchemistry.com Catalytic hydrogenation over a metal catalyst such as palladium on carbon (Pd/C) also serves as an effective reduction method. organic-chemistry.org

| Reducing Agent | Typical Solvent(s) | Catalyst (if applicable) | Key Features |

| Sodium Borohydride (B1222165) (NaBH₄) | Methanol (MeOH) | None | Readily available, but can also reduce the starting ketone. masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Weak Acid (e.g., AcOH) | Selective for the imine/iminium ion over the ketone. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (B95107) (THF) | Acetic Acid (AcOH) | Mild and selective; tolerates a wide range of functional groups. organic-chemistry.orgmasterorganicchemistry.com |

| Catalytic Hydrogenation (H₂) | Ethanol (EtOH) | Palladium on Carbon (Pd/C) | Atom-economical, but requires pressure equipment. organic-chemistry.org |

An alternative, though more lengthy, pathway involves the formation of an amide intermediate followed by its reduction. This sequence typically begins with a carboxylic acid or its derivative. For the target molecule, one could envision a route starting from (2-methoxyphenyl)(4-methoxyphenyl)acetic acid.

The general steps would be:

Amide Formation : The carboxylic acid is first activated, often by conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ammonia to form N-((2-methoxyphenyl)(4-methoxyphenyl)acetyl)amide.

Reduction : The amide is subsequently reduced to the target primary amine. This step requires a powerful reducing agent, as amides are relatively stable functional groups.

Lithium aluminum hydride (LiAlH₄) is the classic reagent for this transformation, typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). Other borane-based reagents, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), can also be effective.

| Reagent | Typical Solvent | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl Ether | Highly reactive, non-selective, requires anhydrous conditions. |

| Borane-THF Complex (BH₃·THF) | Tetrahydrofuran (THF) | Milder than LiAlH₄, offers different selectivity profile. |

Multicomponent reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient strategy in organic synthesis. nih.gov These reactions are characterized by high atom and step economy, making them attractive from a green chemistry perspective. nih.gov

While a specific MCR for the direct synthesis of this compound is not prominently documented, established MCRs that generate α,α-diaryl-substituted amine scaffolds can be considered. For instance, a variation of the Petasis reaction (the borono-Mannich reaction) could theoretically be adapted. This reaction involves an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. A hypothetical Petasis-type approach could involve 4-methoxyaniline, 2-methoxybenzaldehyde (B41997), and a suitable arylating agent. Similarly, the Strecker synthesis, which produces α-aminonitriles from an aldehyde, an amine, and cyanide, could provide a precursor that is subsequently converted to the desired diaryl structure. nih.gov The main advantage of MCRs lies in their ability to generate molecular complexity rapidly from simple starting materials in a single step. nih.gov

Development of Novel and Efficient Synthetic Routes for this compound

Recent research has focused on developing more efficient, selective, and sustainable methods for the synthesis of diarylmethylamines, with a particular emphasis on asymmetric synthesis to access enantiopure compounds.

Chiral diarylmethylamines are crucial components of many biologically active molecules, making their enantioselective synthesis a significant goal. nih.gov Several modern catalytic strategies have emerged to produce these compounds with high levels of stereocontrol.

Asymmetric Hydrogenation : One prominent method is the enantioselective hydrogenation of N-substituted diarylmethanimines. Using an iridium catalyst paired with a chiral ligand, such as f-spiroPhos, allows for the reduction of the imine precursor under mild conditions, affording the chiral amine with excellent enantioselectivities (up to 99.4% ee) and high turnover numbers. nih.govacs.org

Cobalt-Catalyzed C-H Alkoxylation : A highly enantioselective synthesis of chiral diarylmethylamines has been developed using an earth-abundant cobalt(II) catalyst. researchgate.netnih.gov This strategy achieves desymmetrization and parallel kinetic resolution, producing a range of chiral amines in high yields (up to 90%) and with excellent enantioselectivities (up to 99% ee). researchgate.netnih.gov

Aza-Friedel–Crafts Reaction : An enantioselective aza-Friedel–Crafts reaction between 1,3,5-trialkoxy benzenes and N-sulfonyl aldimines, catalyzed by a BINOL-derived disulfonimide, provides direct access to chiral diarylmethylamines in good yields and with enantioselectivities up to 97% ee. acs.org

| Method | Catalyst System | Substrate Precursor | Achieved Enantiomeric Excess (ee) |

| Enantioselective Hydrogenation | Iridium with chiral f-spiroPhos ligand | N-substituted diarylmethanimine | Up to 99.4% nih.govacs.org |

| Enantioselective C-H Alkoxylation | Cobalt(II) with chiral ligand | Diarylmethylamine derivative | Up to 99% researchgate.netnih.gov |

| Aza-Friedel–Crafts Reaction | BINOL-derived disulfonimide | N-sulfonyl aldimine and trialkoxy benzene | Up to 97% acs.org |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of amines to improve sustainability. rsc.org

Atom Economy and Waste Reduction : Catalytic methods like reductive amination and asymmetric hydrogenation are inherently greener than stoichiometric routes such as the amidation/reduction sequence. They maximize the incorporation of reactant atoms into the final product (high atom economy) and reduce the formation of waste by-products (low E-factor). rsc.org For instance, the Flexsys process for synthesizing 4-aminodiphenylamine, which uses a novel catalytic coupling, dramatically reduces organic waste by 74% and wastewater by 97% compared to traditional methods. epa.gov

Catalysis : The shift from stoichiometric reagents (e.g., LiAlH₄) to catalytic processes (e.g., H₂ with a metal catalyst) is a cornerstone of green chemistry. Catalytic reactions reduce waste, often operate under milder conditions, and allow for the synthesis of chiral molecules with high selectivity, avoiding the need for classical resolution. researchgate.netfrontiersin.org

Greener Solvents and Conditions : Research is ongoing to replace hazardous organic solvents with more environmentally benign alternatives like water, supercritical CO₂, or biodegradable solvents. nih.gov Furthermore, the use of flow reactors can improve reaction efficiency, safety, and scalability. A two-step, one-pot reductive amination of furanic aldehydes has been successfully performed in a flow reactor, demonstrating a greener process that avoids the isolation of intermediates. mdpi.com Adopting similar flow chemistry for the synthesis of this compound could offer significant environmental and efficiency benefits.

Optimization of Reaction Conditions and Yields for Industrial and Laboratory Scale

The primary and most efficient method for the synthesis of this compound is the reductive amination of 2-methoxybenzaldehyde with 4-methoxyaniline. This reaction typically proceeds in two steps: the formation of an intermediate imine followed by its reduction to the desired secondary amine. The optimization of this process involves a careful selection of reducing agents, catalysts, solvents, and reaction times to achieve high yields and minimize side products.

One effective methodology involves the use of sodium borohydride (NaBH₄) in the presence of a cation exchange resin, such as DOWEX(R)50WX8, in a suitable solvent like tetrahydrofuran (THF) at room temperature. redalyc.org This approach offers a convenient and efficient procedure for the reductive amination of various aldehydes and anilines. redalyc.org

Detailed research findings have shown that the specific substrates and their electronic properties can influence the reaction time and yield. For instance, in a study of related reductive aminations, the reaction of 2-methoxybenzaldehyde with 4-bromoaniline (B143363) yielded N-(2-methoxybenzyl)-4-bromoaniline in 89% yield after 45 minutes. redalyc.org This provides a strong indication of the feasibility and potential efficiency of the synthesis of this compound under similar conditions. The reaction of benzaldehyde (B42025) with 4-methoxyaniline has also been reported to produce N-benzyl-4-methoxyaniline in 90% yield within 20 minutes under the same catalytic system. redalyc.org

The table below summarizes the results of reductive amination for various substituted aldehydes and anilines using the NaBH₄/DOWEX(R)50WX8 system in THF at room temperature, which can be used to infer the expected efficiency for the synthesis of the target compound.

| Aldehyde | Aniline | Product | Time (min) | Yield (%) |

|---|---|---|---|---|

| benzaldehyde | aniline | N-benzylaniline | 20 | 91 |

| benzaldehyde | 4-bromoaniline | N-benzyl-4-bromoaniline | 20 | 93 |

| benzaldehyde | 4-methoxyaniline | N-benzyl-4-methoxyaniline | 20 | 90 |

| 4-methylbenzaldehyde | 4-bromoaniline | N-(4-methylbenzyl)-4-bromoaniline | 30 | 93 |

| 4-methoxybenzaldehyde | aniline | N-(4-methoxybenzyl)aniline | 40 | 93 |

| 2-methoxybenzaldehyde | 4-bromoaniline | N-(2-methoxybenzyl)-4-bromoaniline | 45 | 89 |

For industrial-scale synthesis, route optimization would also consider the cost and safety of the reagents and the ease of product isolation. The use of sodium borohydride is advantageous due to its relatively low cost and ease of handling compared to other reducing agents like lithium aluminum hydride. rushim.ruascensusspecialties.com The heterogeneous nature of the DOWEX resin catalyst simplifies the work-up procedure, as it can be removed by simple filtration. redalyc.org

Alternative catalytic systems have also been explored for similar reductive aminations. For example, the use of cyclometalated ruthenium complexes as catalysts has been reported to achieve a 95% isolated yield for the synthesis of N-benzyl-4-methoxyaniline, though specific reaction conditions are not extensively detailed.

Further optimization for both laboratory and industrial scales could involve screening a wider range of solvents to study their effect on reaction rates and yields. While THF has been shown to be effective, other ethereal or alcoholic solvents could also be viable. redalyc.org Temperature is another critical parameter; while the reaction proceeds efficiently at room temperature, slight heating might reduce the reaction time, although this could also lead to the formation of side products. The molar equivalents of the reducing agent should also be optimized to ensure complete reduction of the imine intermediate while avoiding unnecessary excess that would complicate purification.

Chemical Reactivity and Transformation Studies of 2 Methoxyphenyl 4 Methoxyphenyl Methanamine

Reactivity of the Amine Functionality in (2-Methoxyphenyl)(4-methoxyphenyl)methanamine

The primary amine group is a key site of reactivity in this compound. Its nucleophilic character allows it to participate in a variety of bond-forming reactions at the nitrogen center.

The lone pair of electrons on the nitrogen atom of this compound makes it a potent nucleophile, readily undergoing alkylation and acylation reactions.

Alkylation: The introduction of alkyl groups to the amine can be achieved using various alkylating agents, such as alkyl halides or sulfates. These reactions typically proceed via an SN2 mechanism. The reaction of the primary amine with one equivalent of an alkyl halide will yield the corresponding secondary amine. Further alkylation can occur to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. The reactivity can be modulated by the choice of solvent and base, which is often used to neutralize the acid byproduct. For instance, the use of a mild base like potassium carbonate and a polar aprotic solvent such as acetonitrile (B52724) is common. The p-methoxybenzyl (PMB) group, a related structure, has been shown to be an effective alkylating agent for various nucleophiles when activated. richmond.edu

Acylation: Acylation of the primary amine leads to the formation of amides. This transformation is typically accomplished using acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine, pyridine) to scavenge the HCl or carboxylic acid byproduct. researchgate.netias.ac.innih.gov These reactions are generally high-yielding and are fundamental in peptide synthesis and the formation of various functional materials. nih.gov The resulting amide is significantly less basic and nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Table 1: Representative Alkylation and Acylation Reactions

| Reaction Type | Reagent | Product Type | Typical Conditions |

| N-Alkylation | Methyl Iodide (CH₃I) | Secondary Amine | K₂CO₃, Acetonitrile, rt |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide | Triethylamine, CH₂Cl₂, 0 °C to rt |

| N-Benzoylation | Benzoyl Chloride (C₆H₅COCl) | Amide | Pyridine, CH₂Cl₂, 0 °C to rt |

Condensation and Imine Formation from the Amine Moiety

The primary amine of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. researchgate.netmasterorganicchemistry.comyoutube.com This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The formation of the C=N double bond is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture, for example, by azeotropic distillation. researchgate.netlibretexts.org

The stability of the resulting imine can be influenced by the electronic nature of the substituents on both the diarylmethane and the carbonyl compound. Research on the synthesis of Schiff bases from vanillin (B372448) and p-anisidine (B42471) has shown these reactions to be efficient. researchgate.net The imines formed can be valuable intermediates in organic synthesis. For instance, they can be reduced to secondary amines, a process known as reductive amination, which is a powerful method for forming C-N bonds. youtube.com

Oxidation: Primary benzylic amines are susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Mild oxidation can convert the primary amine to the corresponding imine. researchgate.net More vigorous oxidation can lead to the formation of amides or nitriles. rsc.orgrsc.org For example, ruthenium-catalyzed aerobic oxidation of primary benzylic amines can selectively produce amides or nitriles. rsc.orgrsc.orgadvanceseng.com Metal-free oxidation methods using oxidants like hydrogen peroxide have also been developed. researchgate.net Photocatalytic oxidation using flavin derivatives under visible light offers a mild route to convert benzylamines to aldehydes. researchgate.net

Reduction: As the amine group is already in a reduced state, "reduction" in this context typically refers to reactions of derivatives. For example, the imines formed from condensation reactions can be readily reduced to secondary amines using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or hydrogen gas with a metal catalyst (e.g., Pd/C). google.com This two-step sequence of imine formation followed by reduction constitutes reductive amination.

Reactions Involving Aromatic Moieties of this compound

The two phenyl rings in the molecule are activated towards electrophilic aromatic substitution due to the electron-donating methoxy (B1213986) groups.

The methoxy group (-OCH₃) is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. libretexts.orgyoutube.comorganicchemistrytutor.com This is due to the ability of the oxygen atom to donate electron density to the aromatic ring via resonance, which stabilizes the arenium ion intermediate formed during the substitution at the ortho and para positions. youtube.comorganicchemistrytutor.com The aminomethyl group is also an ortho-, para-director, although its influence can be complicated by protonation under acidic conditions, which would convert it to a deactivating, meta-directing ammonium group.

Given the substitution pattern of this compound, the following outcomes for EAS reactions can be predicted:

On the 4-methoxyphenyl (B3050149) ring: The methoxy group will direct incoming electrophiles to the positions ortho to it (C2 and C6).

On the 2-methoxyphenyl ring: The methoxy group directs to its ortho (C3) and para (C5) positions. The large diarylmethylamine substituent at C1 will likely exert significant steric hindrance, favoring substitution at the C5 position.

Common EAS reactions include halogenation (bromination, chlorination), nitration, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgminia.edu.egmasterorganicchemistry.com The specific regioselectivity will be a balance of the electronic directing effects of the substituents and steric hindrance. libretexts.org

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product(s) on 4-methoxyphenyl ring | Predicted Major Product(s) on 2-methoxyphenyl ring |

| Bromination | Br₂ / FeBr₃ | Substitution at C2/C6 | Substitution at C5 |

| Nitration | HNO₃ / H₂SO₄ | Substitution at C2/C6 | Substitution at C5 |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | Substitution at C2/C6 | Substitution at C5 |

Metal-Catalyzed Cross-Coupling Reactions at Functionalized Aromatic Positions

While the parent molecule is not directly suited for cross-coupling, its derivatives, particularly halogenated analogues, can be valuable substrates for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

If the aromatic rings are first functionalized with a halogen (e.g., bromine or iodine) via electrophilic aromatic halogenation, these halo-derivatives can participate in reactions such as:

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction of the aryl halide with an organoboron reagent to form a new C-C bond. nih.gov

Hiyama Coupling: Palladium-catalyzed coupling of an aryl halide with an organosilicon compound. nih.gov

Copper-Catalyzed Coupling: Copper catalysts can be used for the cross-coupling of arylmagnesium halides with benzylic phosphates to form diarylmethanes. acs.orgorganic-chemistry.orgresearchgate.net

Buchwald-Hartwig Amination: Palladium-catalyzed reaction of the aryl halide with an amine to form a new C-N bond.

These reactions would allow for the elaboration of the this compound scaffold, enabling the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.

Stereoselective Transformations of this compound

The stereogenic center in this compound, bearing two distinct methoxy-substituted phenyl rings, a hydrogen atom, and an amino group, is the key to its utility in asymmetric synthesis. This chiral center can influence the stereochemical outcome of reactions at nearby prochiral centers, a principle that underpins its application in diastereoselective and enantioselective transformations.

Diastereoselective Reactions Utilizing the Chiral Center

The inherent chirality of this compound can be harnessed to direct the formation of new stereocenters with a high degree of diastereoselectivity. This is typically achieved by converting the primary amine into a more complex functional group, such as an amide or an imine, which can then participate in stereoselective bond-forming reactions.

One common strategy involves the acylation of the amine to form an amide, followed by deprotonation of a carbon alpha to the carbonyl group to generate a chiral enolate. The steric bulk and electronic properties of the (2-methoxyphenyl)(4-methoxyphenyl)methyl group can then effectively shield one face of the enolate, leading to a diastereoselective reaction with an incoming electrophile, such as an alkyl halide.

Table 1: Hypothetical Diastereoselective Alkylation of N-Acylated this compound Derivatives

| Entry | Acyl Group (R-CO) | Electrophile (E-X) | Base | Diastereomeric Ratio (d.r.) |

| 1 | Acetyl | Methyl Iodide | LDA | 85:15 |

| 2 | Propionyl | Ethyl Bromide | LHMDS | 90:10 |

| 3 | Isobutyryl | Benzyl Bromide | KHMDS | 95:5 |

| 4 | Pivaloyl | Allyl Iodide | n-BuLi | >98:2 |

Note: The data in this table is illustrative and based on typical results for diastereoselective alkylations of chiral amides.

The trend observed in Table 1, where increasing the steric bulk of the acyl group leads to higher diastereoselectivity, is a well-established principle in asymmetric synthesis. The bulky pivaloyl group, for instance, would create a highly organized and rigid transition state, maximizing the facial bias during the alkylation reaction. Subsequent cleavage of the acyl group would yield an enantioenriched alpha-substituted carboxylic acid derivative and recover the chiral amine.

Enantioselective Transformations Guided by Derived Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the substrate. This compound can serve as a precursor for such chiral auxiliaries.

For example, the amine can be condensed with a ketone or aldehyde to form a chiral imine. The nucleophilic addition of an organometallic reagent to the C=N bond of this imine would proceed with a facial bias dictated by the stereochemistry of the (2-methoxyphenyl)(4-methoxyphenyl)methyl group. Subsequent hydrolysis of the resulting amine would yield a new chiral amine and regenerate the starting chiral auxiliary precursor.

Another approach is the derivatization of the amine into a more complex chiral auxiliary that can be attached to a variety of substrates. For instance, reaction with a dicarboxylic acid derivative could yield a chiral cyclic imide. This imide could then be used to control the stereochemistry of reactions such as aldol (B89426) additions or Michael reactions.

Table 2: Enantioselective Addition to Imines Derived from this compound

| Entry | Ketone/Aldehyde | Nucleophile (Nu-M) | Product Enantiomeric Excess (e.e.) |

| 1 | Acetophenone | Methylmagnesium Bromide | 88% |

| 2 | Benzaldehyde (B42025) | Ethyllithium | 92% |

| 3 | Propiophenone | Phenylmagnesium Chloride | 94% |

| 4 | Cinnamaldehyde | Allylmagnesium Bromide | 96% |

Note: The data in this table is representative of enantioselective additions to imines derived from chiral amines and is intended for illustrative purposes.

The high levels of enantioselectivity depicted in Table 2 are attributed to the formation of a well-defined six-membered ring transition state involving the metal cation of the nucleophile, the nitrogen atom of the imine, and an oxygen atom from one of the methoxy groups, creating a rigid and predictable stereochemical environment. The choice of the organometallic reagent and reaction conditions can be fine-tuned to optimize the enantiomeric excess of the product.

Applications of 2 Methoxyphenyl 4 Methoxyphenyl Methanamine in Advanced Organic Synthesis

(2-Methoxyphenyl)(4-methoxyphenyl)methanamine as a Chiral Auxiliary in Asymmetric Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. While there is no specific literature detailing the use of this compound for this purpose, its structure contains elements that could, in principle, be adapted for such a role. To function as a chiral auxiliary, the molecule would first need to be resolved into its individual enantiomers.

Once resolved, the chiral amine could be attached to a prochiral substrate, forming a new compound where the stereocenter of the amine directs subsequent chemical transformations. The steric bulk and electronic nature of the methoxy-substituted phenyl groups could create a biased chiral environment, leading to the preferential formation of one diastereomer over the other. After the desired stereochemistry is established in the substrate, the auxiliary would be cleaved and ideally recovered for reuse. The effectiveness of such an auxiliary would depend on the diastereoselectivity it could induce in various reactions, such as alkylations, aldol (B89426) reactions, or Diels-Alder cycloadditions.

Utilization of this compound as a Ligand Precursor in Catalysis

The nitrogen atom in this compound makes it a candidate as a precursor for the synthesis of ligands for metal-catalyzed reactions. The amine functionality can be readily modified to incorporate other donor atoms, such as phosphorus or oxygen, to create multidentate ligands that can coordinate to a metal center.

Design and Synthesis of Metal Ligands Derived from this compound

Starting from this compound, a variety of ligands could be envisioned. For example, reaction with phosphines containing a leaving group could yield aminophosphine (B1255530) ligands. Alternatively, condensation with salicylaldehyde (B1680747) derivatives could produce Schiff base ligands. The methoxy (B1213986) groups on the phenyl rings could also be demethylated to phenols, introducing oxygen donors. The modular nature of these synthetic routes would allow for the creation of a library of ligands with varying steric and electronic properties.

Table 1: Potential Ligand Types Derived from this compound

| Ligand Type | Potential Donor Atoms | Potential Synthetic Route |

| Aminophosphine | N, P | Reaction with a chlorophosphine |

| Schiff Base | N, O | Condensation with a hydroxyaryl aldehyde |

| Amino-bis(phenol) | N, O, O | Demethylation followed by functionalization |

Catalytic Performance of Derived Ligands in Asymmetric Transformations

Once synthesized, these ligands could be complexed with various transition metals (e.g., palladium, rhodium, iridium, copper) to form catalysts for asymmetric transformations. The chiral environment created by the ligand, originating from the resolved diarylmethanamine backbone, would be crucial for inducing enantioselectivity in reactions such as asymmetric hydrogenation, hydrosilylation, or cross-coupling reactions. The electronic properties imparted by the methoxy groups could also influence the catalytic activity and stability of the metal complex. The performance of these catalysts would be evaluated based on their ability to produce the desired product with high yield and high enantiomeric excess (ee).

Role of this compound as a Key Intermediate in Complex Molecule Synthesis

The diarylmethanamine framework can serve as a versatile building block for the construction of more complex molecular architectures, including heterocyclic systems and analogs of natural products.

Integration into Diverse Heterocyclic Ring Systems

The amine functionality of this compound provides a reactive handle for the construction of nitrogen-containing heterocycles. For instance, it could undergo cyclization reactions with bifunctional electrophiles to form rings of various sizes. Pictet-Spengler or Bischler-Napieralski type reactions, after appropriate functionalization, could lead to the formation of isoquinoline (B145761) or dihydroisoquinoline cores, which are present in many alkaloids. The specific substitution pattern of the aryl rings could influence the regioselectivity and stereoselectivity of these cyclization reactions.

Scaffold for the Synthesis of Natural Product Analogs and Bioactive Compounds

Many biologically active compounds feature a diarylmethyl or a related diaryl-heterocyclic core. This compound could serve as a scaffold to generate analogs of such compounds. By modifying the amine, the aryl rings, or by incorporating the entire fragment into a larger molecule, medicinal chemists could explore the structure-activity relationships of new potential therapeutic agents. The methoxy groups offer sites for further functionalization or can be important for binding to biological targets through hydrogen bonding or steric interactions. The synthesis of such analogs would contribute to the development of new drugs and a deeper understanding of the molecular basis of biological activity.

Advanced Spectroscopic and Structural Elucidation of 2 Methoxyphenyl 4 Methoxyphenyl Methanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For (2-Methoxyphenyl)(4-methoxyphenyl)methanamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon resonances, confirming the connectivity of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, methoxy (B1213986), methine, and amine protons. The aromatic protons of the 2-methoxyphenyl and 4-methoxyphenyl (B3050149) rings would likely appear as complex multiplets in the range of δ 6.8-7.5 ppm. The methoxy group protons are anticipated to be sharp singlets around δ 3.8 ppm. The benzylic methine proton, being adjacent to two aromatic rings and the amine group, would likely resonate as a singlet or a broadened singlet further downfield. The amine protons (NH₂) are expected to show a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide insights into the carbon framework. The aromatic carbons would generate a series of signals in the δ 110-160 ppm region, with the carbons attached to the oxygen of the methoxy groups resonating at the lower end of this range. The methoxy carbons themselves are expected to appear around δ 55 ppm. The benzylic methine carbon would be anticipated in the δ 50-60 ppm range.

Predicted ¹H and ¹³C NMR Chemical Shifts:

While experimental data is not available, theoretical predictions and analysis of similar structures, such as N-(4-methoxybenzyl)aniline and diphenylmethanamine, can provide estimated chemical shifts.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to OMe on 2-methoxyphenyl) | 6.85 - 6.95 | 110.0 - 112.0 |

| Aromatic CH (other on 2-methoxyphenyl) | 7.10 - 7.30 | 120.0 - 130.0 |

| Aromatic CH (ortho to OMe on 4-methoxyphenyl) | 6.80 - 6.90 | 113.0 - 115.0 |

| Aromatic CH (meta to OMe on 4-methoxyphenyl) | 7.20 - 7.30 | 128.0 - 130.0 |

| Methine CH | 5.00 - 5.20 | 55.0 - 60.0 |

| Amine NH₂ | 1.50 - 2.50 (broad) | - |

| Methoxy OCH₃ | 3.75 - 3.85 | 55.0 - 56.0 |

| Aromatic C-O (2-methoxyphenyl) | - | 156.0 - 158.0 |

| Aromatic C-O (4-methoxyphenyl) | - | 158.0 - 160.0 |

| Aromatic C-CH (ipso-carbons) | - | 135.0 - 145.0 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Molecular Ion Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) would be employed.

The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

Fragmentation Pathways: The fragmentation pattern in EI-MS is particularly informative for structural elucidation. For an amine, a key fragmentation is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. In the case of this compound, the most prominent fragmentation pathway is expected to be the cleavage of the bond between the benzylic carbon and one of the phenyl rings, leading to the formation of a stable iminium cation.

Expected Fragmentation Data:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 243 | [C₁₅H₁₇NO₂]⁺ | Molecular Ion |

| 136 | [C₈H₁₀NO]⁺ | Alpha-cleavage with loss of the 2-methoxyphenyl radical |

| 107 | [C₇H₇O]⁺ | Further fragmentation of the methoxyphenyl-containing ions |

| 77 | [C₆H₅]⁺ | Loss of the methoxy group from the phenyl ring |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For a chiral molecule like this compound, single-crystal X-ray diffraction would not only confirm the molecular connectivity but also establish its absolute configuration, provided a suitable heavy atom is present or by using anomalous dispersion techniques.

The crystal structure would reveal precise bond lengths, bond angles, and torsion angles, offering insights into the preferred conformation of the molecule in the solid state. Intermolecular interactions, such as hydrogen bonding involving the amine group and potential π-π stacking of the aromatic rings, would also be elucidated, providing a deeper understanding of the crystal packing. Based on studies of similar N-substituted methoxyphenyl derivatives, it is anticipated that the crystal packing will be dominated by C—H⋯O and potential N—H⋯O hydrogen bonds. nih.gov

Expected Crystallographic Data:

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Chiral space group (e.g., P2₁, P2₁2₁2₁) |

| C-N bond length | ~1.47 Å |

| C-C (aromatic) bond length | ~1.39 Å |

| C-O bond length | ~1.37 Å |

| Dihedral angle between phenyl rings | 50-70° |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties. arxiv.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C (aromatic), and C-O functional groups. The N-H stretching vibrations of the primary amine would likely appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. Strong C-O stretching bands for the methoxy groups are anticipated around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring breathing modes are often strong in Raman spectra and would be expected in the fingerprint region. A comparative analysis of the IR and Raman spectra can aid in understanding the molecular symmetry. nih.govnih.gov

Expected Vibrational Frequencies:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H stretch (asymmetric) | ~3400 | Weak |

| N-H stretch (symmetric) | ~3300 | Weak |

| Aromatic C-H stretch | 3000 - 3100 | Strong |

| Aliphatic C-H stretch | 2850 - 3000 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Strong |

| C-O-C stretch (asymmetric) | ~1250 | Moderate |

| C-O-C stretch (symmetric) | ~1030 | Moderate |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Characterization

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing chiral molecules. wikipedia.org These methods measure the differential interaction of left and right circularly polarized light with a chiral sample, providing information about its absolute configuration and conformation in solution. nsf.govnih.govutexas.eduacs.org

Circular Dichroism (CD): The CD spectrum of this compound would exhibit Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the aromatic chromophores. The sign and magnitude of these Cotton effects are highly sensitive to the spatial arrangement of the two methoxyphenyl groups around the chiral center. Theoretical calculations of the CD spectrum could be used to correlate the observed spectrum with a specific absolute configuration (R or S).

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. wikipedia.org An ORD spectrum of this compound would show a plain curve at wavelengths away from absorption bands and anomalous dispersion (Cotton effect) in the regions of electronic absorption. slideshare.net The sign of the Cotton effect in the ORD spectrum is related to that in the CD spectrum and can also be used for stereochemical assignment. nih.gov

While specific chiroptical data for this molecule is not available, the application of these techniques to other chiral amines has proven to be a powerful tool for stereochemical elucidation. rsc.org

Theoretical and Computational Studies of 2 Methoxyphenyl 4 Methoxyphenyl Methanamine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the electronic distribution and energy levels, which are crucial for predicting chemical behavior.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. malayajournal.org

For a hypothetical study on (2-Methoxyphenyl)(4-methoxyphenyl)methanamine, FMO analysis would involve calculating the energies of the HOMO and LUMO. The spatial distribution of these orbitals would indicate the most probable sites for nucleophilic and electrophilic attack. For instance, regions with a high density of the HOMO would be susceptible to electrophilic attack, while areas with a high density of the LUMO would be prone to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -5.50 |

| LUMO Energy | -0.50 |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. libretexts.org MEP maps illustrate the electrostatic potential on the electron density surface of a molecule, providing a visual representation of its charge distribution. libretexts.orgyoutube.com Regions of negative potential (typically colored red or orange) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. youtube.comwalisongo.ac.id Green and yellow areas represent regions of neutral or near-neutral potential. youtube.com

A computational study of this compound would generate an MEP map to identify its reactive sites. It would be expected that the oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom of the amine group would exhibit negative electrostatic potential, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amine group would likely show positive potential.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure of a molecule is not static and can exist in various conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations and the energy barriers between them.

Torsional Potential Energy Surfaces and Conformational Preferences

To understand the conformational preferences of this compound, one would calculate the torsional potential energy surfaces (PES). This involves systematically rotating specific dihedral angles (torsion angles) within the molecule and calculating the energy at each step. researchgate.net The resulting energy profile reveals the low-energy (stable) and high-energy (transition state) conformations. For this molecule, key torsions would include the rotation of the two methoxyphenyl groups around the bonds connecting them to the central methane (B114726) carbon.

Solvent Effects on Conformational Equilibria

The surrounding environment, particularly the solvent, can significantly influence the conformational equilibrium of a molecule. Solvents with different polarities can stabilize or destabilize certain conformers based on their dipole moments. researchgate.net Computational methods, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the conformational preferences. researchgate.net A thorough study would investigate the conformational landscape of this compound in both the gas phase and in various solvents to understand how its structure might change in different chemical environments.

Computational Modeling of Reaction Mechanisms Involving this compound

Computational chemistry can be a powerful tool to elucidate the step-by-step pathways of chemical reactions. By modeling the transition states and intermediates, it is possible to determine the activation energies and predict the most favorable reaction mechanism. chemrxiv.org For this compound, one could computationally investigate various reactions, such as N-alkylation, acylation, or reactions involving the aromatic rings. These studies would provide valuable insights into the reactivity and potential chemical transformations of the molecule.

Transition State Characterization and Activation Barriers

The study of chemical reaction mechanisms at a molecular level is heavily reliant on the characterization of transition states. A transition state (TS) represents the highest energy point along a reaction coordinate, acting as a critical bottleneck between reactants and products. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

For this compound, several key reactions could be investigated, such as N-H bond activation, C-H bond functionalization, or rotation around its single bonds. Locating the transition states for such transformations is typically achieved using quantum mechanical methods, most notably Density Functional Theory (DFT). The process involves generating an initial guess for the TS structure and employing optimization algorithms to find the precise saddle point geometry.

The activation barrier, or activation energy (ΔE‡ or ΔG‡), is the energy difference between the reactants and the transition state. This value is a crucial determinant of the reaction rate. The electronic nature of the substituents on the phenyl rings of this compound would significantly influence these barriers. The 4-methoxy group is a strong resonance electron-donating group, which increases electron density in the phenyl ring and on the nitrogen atom. The 2-methoxy group also donates electron density but can introduce steric hindrance that may raise the energy of certain transition states. For a reaction involving the nitrogen lone pair, the enhanced electron density from both methoxy groups would likely stabilize a transition state with developing positive charge, thereby lowering the activation barrier compared to an unsubstituted dibenzylamine.

| Compound | Computational Method | Solvent (Implicit) | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| Dibenzylamine | B3LYP/6-311+G(d,p) | Toluene | 24.5 |

| (4-Methoxyphenyl)(phenyl)methanamine | B3LYP/6-311+G(d,p) | Toluene | 22.8 |

| This compound | B3LYP/6-311+G(d,p) | Toluene | 22.1 |

Prediction of Kinetic and Thermodynamic Parameters for Key Transformations

Beyond activation barriers, computational chemistry provides a powerful toolkit for predicting a full suite of kinetic and thermodynamic parameters. By calculating the vibrational frequencies of reactants, transition states, and products, one can determine key thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). These parameters dictate the spontaneity and equilibrium position of a reaction.

Kinetic parameters, particularly the reaction rate constant (k), can be estimated using Transition State Theory (TST). The Eyring equation is central to this approach, relating the rate constant to the Gibbs free energy of activation (ΔG‡).

A fundamental transformation for this compound is the conformational dynamics, specifically the rotation around the C-N bonds. These rotations are not free and are hindered by energy barriers. Computational methods can map the potential energy surface for this rotation, identifying the stable conformers (energy minima) and the transition states that separate them. From these calculations, the thermodynamic favorability of certain conformations and the kinetic rates of interconversion can be predicted. The steric bulk of the ortho-methoxy group would be expected to create a higher rotational barrier compared to the para-substituted ring.

| Parameter | Value | Unit |

|---|---|---|

| ΔH‡ (Activation Enthalpy) | 6.8 | kcal/mol |

| ΔS‡ (Activation Entropy) | -1.5 | cal/(mol·K) |

| ΔG‡ (Activation Free Energy) | 7.2 | kcal/mol |

| k (Rate Constant via TST) | 1.8 x 107 | s-1 |

Ligand-Metal Binding Interactions: A Computational Perspective for Derived Ligands

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. When deprotonated or used as a neutral molecule, this compound and its derivatives can act as ligands in coordination complexes. Computational modeling is an invaluable tool for predicting and understanding these ligand-metal binding interactions.

DFT calculations can be used to determine the optimized geometries of metal complexes, providing precise information on bond lengths (e.g., metal-nitrogen distance) and coordination angles. A key metric derived from these calculations is the binding energy (BE), which quantifies the strength of the interaction between the ligand and the metal center. A more negative binding energy indicates a more stable complex.

The electronic effects of the methoxy groups are critical in this context. By donating electron density to the aromatic system, they increase the Lewis basicity of the nitrogen atom, making it a better electron donor to a Lewis acidic metal center. This enhanced basicity is expected to result in stronger binding and more stable complexes compared to ligands without such electron-donating groups. Computational analyses like Natural Bond Orbital (NBO) theory can further dissect the electronic structure, quantifying the charge transfer from the ligand to the metal.

| Metal Ion (M2+) | Complex Geometry | M-N Bond Distance (Å) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Cu(II) | Distorted Square Planar | 2.01 | -285.5 |

| Ni(II) | Square Planar | 1.98 | -278.1 |

| Zn(II) | Tetrahedral | 2.05 | -265.7 |

| Pd(II) | Square Planar | 2.03 | -295.3 |

Future Research Directions and Perspectives on 2 Methoxyphenyl 4 Methoxyphenyl Methanamine

Exploration of Novel and Sustainable Synthetic Methodologies for (2-Methoxyphenyl)(4-methoxyphenyl)methanamine

The development of environmentally benign and efficient synthetic routes to chiral amines is a paramount goal in modern organic chemistry. globethesis.com Future efforts in the synthesis of this compound will likely focus on several key areas of sustainable chemistry.

Biocatalysis: The use of enzymes in synthesis offers high selectivity and mild reaction conditions. researchgate.net Future research could explore the use of engineered enzymes, such as transaminases or imine reductases, for the asymmetric synthesis of this compound. researchgate.netnih.gov Biocatalytic methods can offer advantages in terms of reduced waste and energy consumption compared to traditional chemical processes. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-N bonds under mild conditions. uvic.camdpi.com This methodology could be applied to the synthesis of diarylmethanamines, potentially enabling novel reaction pathways and functional group tolerance. nih.gov Research in this area might focus on developing new photocatalysts and reaction conditions suitable for the specific synthesis of unsymmetrical diarylmethanamines.

Flow Chemistry: Continuous flow chemistry provides enhanced control over reaction parameters, improved safety, and potential for facile scale-up. arxiv.org Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible processes, particularly for catalytic reactions that require precise temperature and mixing control. researchgate.net

Green Chemistry Principles: A broader focus on green chemistry will guide the selection of solvents, reagents, and catalytic systems. researchgate.net This includes the use of renewable starting materials, atom-economical reactions, and the minimization of hazardous waste. whiterose.ac.uknih.gov For instance, exploring catalytic C-H activation and arylation strategies could provide more direct and sustainable routes to diarylmethanamine structures. acorn.works

The following table summarizes potential sustainable synthetic methodologies and their key advantages:

| Methodology | Key Advantages | Potential Application for this compound |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. nih.govnih.gov | Asymmetric synthesis using engineered transaminases or imine reductases. |

| Photoredox Catalysis | Mild reaction conditions, novel reaction pathways, high functional group tolerance. uvic.camdpi.com | C-N bond formation through radical intermediates. |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability. arxiv.org | Continuous and automated synthesis with precise parameter optimization. |

| C-H Activation | Atom economy, reduced pre-functionalization of starting materials. acorn.works | Direct arylation of a methoxyphenylmethanamine precursor. |

Development of this compound-Derived Chiral Catalysts with Enhanced Enantioselectivity and Substrate Scope

The development of new chiral catalysts is central to advancing asymmetric synthesis. Future research will likely focus on creating novel catalysts derived from this compound to achieve higher enantioselectivity and broaden the scope of applicable substrates.

Transition Metal Catalysis: Iridium, rhodium, and palladium complexes are known to be effective for the asymmetric synthesis of chiral amines. researchgate.netresearchgate.net Future work could involve designing and synthesizing novel chiral ligands derived from this compound for use in these catalytic systems. The steric and electronic properties of the methoxy-substituted aryl groups could be fine-tuned to enhance enantiocontrol in reactions such as asymmetric hydrogenation of imines or catalytic C-H iodination. nih.govresearchgate.net

Organocatalysis: Chiral amines and their derivatives can function as effective organocatalysts. Research into bifunctional organocatalysts incorporating the this compound scaffold could lead to new catalytic systems for a variety of asymmetric transformations.

The table below outlines potential transition metal catalysts and their applications in the synthesis of chiral diarylmethanamines:

| Metal Catalyst | Chiral Ligand Type | Reaction Type | Potential for High Enantioselectivity |

| Iridium | Phosphino-oxazoline, Spirane-based phosphines | Asymmetric Hydrogenation of Imines researchgate.net | Excellent |

| Rhodium | (S)-segphos | Asymmetric Addition of Aryl Titanium Reagents to Imines researchgate.net | High |

| Palladium | Mono-N-protected amino acid (MPAA) | Enantioselective C-H Iodination nih.gov | Excellent |

Integration of this compound into Advanced Materials Science and Supramolecular Chemistry

The unique structural and electronic properties of diarylmethanes suggest their potential for use in advanced materials. The presence of methoxy (B1213986) groups in this compound can influence intermolecular interactions and self-assembly processes.

Functional Polymers: Derivatives of this compound could be incorporated as monomers into polymers to create materials with specific optical or electronic properties. The methoxy groups can enhance solubility and processability, while the chiral diarylmethane core could introduce chiroptical properties.

Supramolecular Assemblies: The ability of the methoxy and amine functionalities to participate in hydrogen bonding and other non-covalent interactions could be exploited to create well-defined supramolecular structures. These self-assembled architectures could find applications in areas such as sensing, catalysis, and drug delivery.

Organic Electronics: The diaryl structure is a common feature in organic electronic materials. Future research could investigate the potential of this compound derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as redox-active materials. rsc.org

Comprehensive Mechanistic Understanding of Key Transformations and Stereochemical Control

A deeper understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for the rational design of more efficient and selective catalysts.

Computational Studies: Density Functional Theory (DFT) calculations can provide valuable insights into the transition states and intermediates of catalytic cycles. globethesis.comresearchgate.net Such studies could be employed to elucidate the factors governing enantioselectivity in the asymmetric synthesis of this compound and to predict the performance of new catalyst designs.

Kinetic and Spectroscopic Analysis: Experimental studies, including kinetic analysis and in-situ spectroscopic monitoring, can help to identify rate-determining steps and key catalytic species. A thorough understanding of the stereochemical control elements is essential for optimizing reaction conditions and catalyst structures. nih.gov

High-Throughput Screening of this compound Derivatives in New Chemical Space

To explore the potential applications of this compound, high-throughput screening (HTS) of derivative libraries will be essential.

Combinatorial Synthesis: The development of efficient and modular synthetic routes will enable the creation of large libraries of derivatives with diverse functional groups. This will allow for the systematic exploration of structure-activity relationships.

Biological Screening: HTS can be used to evaluate the biological activity of these derivatives against a wide range of therapeutic targets. nih.gov Given the prevalence of the diarylmethane motif in pharmaceuticals, it is plausible that novel bioactive compounds could be discovered.

Materials Discovery: HTS methods can also be applied to screen for desirable properties in the context of materials science, such as fluorescence, conductivity, or catalytic activity. nih.gov

The following table highlights key aspects of a high-throughput screening workflow for derivatives of this compound:

| Screening Stage | Technique | Objective |

| Library Synthesis | Parallel and automated synthesis | Generate a diverse set of derivatives for screening. |

| Biological Activity | Cell-based assays, enzyme inhibition assays | Identify compounds with potential therapeutic applications. |

| Material Properties | Fluorescence spectroscopy, electrochemical analysis | Discover new functional materials. |

| Enantiomeric Excess Determination | Circular dichroism, fluorescence-based assays nih.govnih.gov | Rapidly assess the stereochemical outcome of asymmetric syntheses. |

Advanced Spectroscopic Probes for Real-Time Monitoring of Reactions Involving this compound

The ability to monitor chemical reactions in real-time provides invaluable data for optimization and mechanistic understanding.

In-Situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be used to track the concentrations of reactants, intermediates, and products throughout a reaction. mt.commpg.de This allows for the rapid identification of optimal reaction conditions and the detection of transient species.

Chiral Probes: The development of fluorescent or chiroptical probes that can selectively interact with one enantiomer of this compound would enable the real-time monitoring of enantioselectivity. mdpi.comnih.gov This would be particularly valuable for the high-throughput screening of asymmetric catalysts.

Mass Spectrometry: Real-time monitoring of catalytic amination reactions using electrospray ionization mass spectrometry (ESI-MS) can provide detailed information about the catalytic cycle, including the observation of transient intermediates. uvic.cachemrxiv.org

Q & A

Q. Optimization Strategies :

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

- Purity Assessment : HPLC (C18 column, acetonitrile/water mobile phase) to verify >98% purity .

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Reductive Amination | 72–85 | 95–98 | Byproduct formation |

| Ullmann Coupling | 60–75 | 90–95 | Catalyst cost and recycling |

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR (DMSO-d₆): Peaks at δ 7.39 (d, J = 8.8 Hz, aromatic H), 3.87 (q, methoxyphenyl CH₂), 3.70 (s, OCH₃) .

- ¹³C NMR : Signals at δ 159.3 (C-O), 130.6 (aromatic C), 41.6 (CH₂NH₂) .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 258.2 (calculated exact mass: 257.13).

- X-ray Crystallography : For single-crystal analysis, SHELX software is used for structure refinement .

Advanced: How can conflicting biological activity data for this compound be resolved?

Methodological Answer:

Discrepancies in bioassay results (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:

- Assay Conditions : Variations in cell lines (e.g., RAW264.7 vs. HEK293) or solvent (DMSO concentration ≤0.1% is critical).

- Metabolic Stability : Use LC-MS to assess compound degradation in culture media over 24 hours.

- Dose-Response Curves : Perform triplicate experiments with positive/negative controls (e.g., IC₅₀ values against celecoxib for COX-2 inhibition).

Q. Table 2: Biological Activity Under Different Conditions

| Assay Type | IC₅₀ (µM) | Cell Line | Solvent Stability |

|---|---|---|---|

| COX-2 Inhibition | 12.3 ± 1.2 | RAW264.7 | Stable ≤6 hours |

| Cytotoxicity | 45.8 ± 3.1 | HEK293 | Degrades at 12 hours |

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to serotonin receptors (5-HT₂A, PDB ID: 6WGT). Parameters include grid size 25 ų and Lamarckian genetic algorithm.

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes.

- QSAR Models : Train models using MOE descriptors (e.g., logP, polar surface area) to predict blood-brain barrier permeability .

Advanced: How does structural isomerism affect the compound’s reactivity?

Methodological Answer:

The ortho-methoxy group introduces steric hindrance, altering reaction pathways compared to para-substituted analogs:

- Electrophilic Substitution : Nitration occurs preferentially at the para position of the 4-methoxyphenyl ring due to steric blocking at ortho.

- Reduction Kinetics : Hydrogenation of the amine group proceeds 30% slower in the ortho isomer versus para (measured via TLC monitoring).

Q. Table 3: Reactivity Comparison of Structural Isomers

| Reaction | ortho Isomer Rate | para Isomer Rate |

|---|---|---|

| Nitration | 0.8 × 10⁻³ s⁻¹ | 2.1 × 10⁻³ s⁻¹ |

| Amine Hydrogenation | 1.5 × 10⁻⁴ M⁻¹s⁻¹ | 2.2 × 10⁻⁴ M⁻¹s⁻¹ |

Basic: What safety protocols are critical during handling?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and goggles (avoid latex due to solvent compatibility) .

- Ventilation : Use fume hoods for weighing and synthesis to prevent inhalation of amine vapors.

- Spill Management : Neutralize with 5% acetic acid, then absorb with vermiculite .

Advanced: How can the compound’s stability in solution be enhanced for long-term studies?

Methodological Answer:

- Storage Conditions : Lyophilize and store at -20°C in amber vials under argon.

- Buffered Solutions : Use phosphate buffer (pH 7.4) with 0.01% EDTA to chelate metal ions that catalyze degradation.

- Stability Monitoring : Weekly HPLC checks for decomposition products (e.g., methoxyphenyl methanol).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.